molecular formula C₂₁H₂₆O₃ B1141769 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione CAS No. 94088-90-1

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione

Cat. No. B1141769
CAS RN: 94088-90-1
M. Wt: 326.43
InChI Key:
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Description

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione, commonly known as EPO or simply epoxypregnenolone, is a synthetic steroid hormone that has been widely used in scientific research studies. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. EPO has been shown to have numerous biochemical and physiological effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism Of Action

EPO works by inhibiting the activity of 11β-HSD1, which plays a key role in the regulation of cortisol levels in the body. By inhibiting this enzyme, EPO reduces the production of cortisol, which can lead to a reduction in inflammation and insulin resistance. EPO has also been shown to have direct effects on adipocytes, leading to a reduction in adiposity and improved glucose tolerance.

Biochemical And Physiological Effects

EPO has been shown to have numerous biochemical and physiological effects, including a reduction in hepatic glucose production, improved insulin sensitivity, and a reduction in inflammation. It has also been shown to have direct effects on adipocytes, leading to a reduction in adiposity and improved glucose tolerance. EPO has also been studied for its potential use as a neuroprotective agent, with studies showing that it can improve cognitive function and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EPO in lab experiments is its potent inhibitory effects on 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various physiological processes. EPO is also relatively easy to synthesize and has a long shelf life, making it a convenient reagent for lab experiments. However, one limitation of using EPO is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research on EPO, including the development of new drugs based on its structure and function. EPO has also been studied for its potential use in the treatment of various diseases, including obesity, type 2 diabetes, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of EPO and its potential therapeutic applications.

Synthesis Methods

EPO can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial transformation. The chemical synthesis method involves the use of various reagents and catalysts to convert pregnenolone, a natural steroid hormone, into EPO. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of pregnenolone to EPO, while microbial transformation involves the use of microorganisms to produce EPO through fermentation.

Scientific Research Applications

EPO has been extensively used in scientific research studies due to its potent inhibitory effects on 11β-HSD1. It has been shown to have potential therapeutic applications in the treatment of various diseases, including obesity, type 2 diabetes, and metabolic syndrome. EPO has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1S,2S,6S,7S,11S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h7,10,15,17-18H,4-6,8-9,11H2,1-3H3/t15-,17+,18?,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGZQHGJWTQTD-DFBUTHPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240494
Record name 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione

CAS RN

94088-90-1
Record name 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16α,17-epoxypregna-4,9(11)-diene-3,20-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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